molecular formula C10H7F3O2 B12864736 3-[1-(Trifluoromethyl)vinyl]benzoic acid

3-[1-(Trifluoromethyl)vinyl]benzoic acid

Cat. No.: B12864736
M. Wt: 216.16 g/mol
InChI Key: SZCOMEFRJPSHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Trifluoromethyl)vinyl]benzoic acid is an organic compound with the molecular formula C10H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzoic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions: 3-[1-(Trifluoromethyl)vinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

3-[1-(Trifluoromethyl)vinyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[1-(Trifluoromethyl)vinyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. This can lead to alterations in molecular pathways and biological activities .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 2,6-Bis(trifluoromethyl)benzoic acid

Comparison: 3-[1-(Trifluoromethyl)vinyl]benzoic acid is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other trifluoromethyl-substituted benzoic acids.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-(3,3,3-trifluoroprop-1-en-2-yl)benzoic acid

InChI

InChI=1S/C10H7F3O2/c1-6(10(11,12)13)7-3-2-4-8(5-7)9(14)15/h2-5H,1H2,(H,14,15)

InChI Key

SZCOMEFRJPSHSK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.